molecular formula C15H15N3O3S2 B319464 N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide

Cat. No.: B319464
M. Wt: 349.4 g/mol
InChI Key: CDBMRWUWCWRHQI-UHFFFAOYSA-N
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Description

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a phenylsulfamoyl group and a carbamothioyl group attached to an acetamide backbone. Its molecular formula is C15H15N3O3S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with phenyl isothiocyanate to form the intermediate 4-(phenylsulfamoyl)aniline. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylsulfamoyl derivatives.

Scientific Research Applications

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide involves its interaction with specific molecular targets. The phenylsulfamoyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in their function. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide
  • N-{[4-(phenylsulfamoyl)phenyl]methyl]acetamide
  • N-{[4-(phenylsulfamoyl)phenyl]ethyl]acetamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher degree of reactivity and specificity in its interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15N3O3S2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C15H15N3O3S2/c1-11(19)16-15(22)17-12-7-9-14(10-8-12)23(20,21)18-13-5-3-2-4-6-13/h2-10,18H,1H3,(H2,16,17,19,22)

InChI Key

CDBMRWUWCWRHQI-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

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